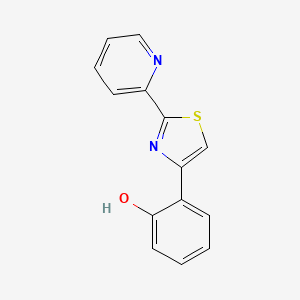

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Description

General Overview of Thiazole (B1198619) Derivatives in Contemporary Chemical Research

Thiazole, a five-membered heterocyclic compound featuring both sulfur and nitrogen atoms, represents a cornerstone scaffold in the field of medicinal and materials chemistry. sysrevpharm.orgglobalresearchonline.net This aromatic ring is a fundamental structural motif found in numerous natural products, including vitamin B1 (Thiamine), and a wide array of synthetic compounds. sysrevpharm.org The versatility of the thiazole ring allows for modifications at various positions, enabling the synthesis of derivatives with a broad spectrum of biological activities. globalresearchonline.netnih.gov

In contemporary chemical research, thiazole derivatives are extensively investigated for their therapeutic potential. They form the core of many pharmacologically significant molecules and have been developed as antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. sysrevpharm.orgbohrium.comfabad.org.tr The presence of this scaffold in several FDA-approved drugs underscores its clinical relevance and importance in drug discovery. fabad.org.tr Beyond medicine, the unique electronic properties of thiazole-based compounds make them attractive for applications in materials science, such as the development of fluorescent dyes, sensors, and organic electronics. nih.govrsc.org The ongoing exploration of thiazole chemistry continues to yield novel compounds with enhanced efficacy and tailored properties for diverse scientific applications. globalresearchonline.netfabad.org.tr

Rationale for In-depth Academic Investigation of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

The specific compound, this compound, has garnered significant academic interest due to its unique molecular architecture, which combines three key functional moieties: a thiazole core, a pyridyl group, and a hydroxyphenyl group. This strategic arrangement makes it an exemplary candidate for studying fundamental photophysical phenomena, particularly Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net

ESIPT is a photochemically induced process where a proton is transferred from a donor group (the hydroxyl, -OH, on the phenyl ring) to a nearby acceptor atom (the nitrogen of the thiazole ring) within the same molecule. mdpi.comresearchgate.net This ultrafast process leads to the formation of a transient tautomer with distinct electronic properties. mdpi.com Molecules capable of ESIPT often exhibit unique fluorescence characteristics, most notably a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. This property is highly desirable for applications in fluorescent probes, sensors, and light-emitting materials, as it minimizes self-absorption and enhances detection sensitivity. mdpi.com

The presence of the 2-pyridyl group further enhances the compound's research value. The pyridine (B92270) nitrogen atom provides an additional coordination site, suggesting that the molecule's photophysical properties could be modulated by the presence of metal ions. This opens avenues for its use as a chemosensor for environmental or biological monitoring. nih.gov The combination of a robust ESIPT chromophore with a metal-binding site within a single molecular framework provides a compelling reason for its in-depth investigation.

Scope and Objectives of Scholarly Research on the Compound’s Multifaceted Properties

Scholarly research on this compound and related structures is typically multifaceted, aiming to fully elucidate its chemical and physical behavior. The primary objectives of such investigations include:

Synthesis and Structural Characterization: Developing efficient synthetic routes to the compound and its derivatives. researchgate.net This is followed by comprehensive characterization using techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular structure and understand its ground-state geometry. nih.gov

Investigation of Photophysical Properties: A central goal is to map the compound's photophysical characteristics. This involves measuring its UV-visible absorption and fluorescence emission spectra in various solvents of differing polarity to understand how the environment affects its electronic transitions and the ESIPT process. researchgate.netresearchgate.net

Elucidation of the ESIPT Mechanism: Researchers employ a combination of steady-state and time-resolved fluorescence spectroscopy to study the dynamics of the proton transfer. acs.org These experimental studies are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), to model the potential energy surfaces of the ground and excited states, providing a theoretical basis for the ESIPT mechanism. mdpi.comresearchgate.net

Development of Sensing Applications: A significant objective is to explore the compound's potential as a fluorescent sensor. Studies focus on its response to various analytes, such as metal cations and anions, by monitoring changes in its fluorescence intensity or wavelength. The selectivity and sensitivity of the compound towards specific analytes are key parameters of interest. mdpi.com

Structure-Property Relationship Studies: A broader aim is to establish clear relationships between the molecular structure and the observed photophysical properties. By systematically modifying the substituents on the pyridyl or hydroxyphenyl rings, researchers can tune the compound's emission color, quantum yield, and sensing capabilities, providing valuable insights for the rational design of new functional materials. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Empirical Formula | C₁₄H₁₀N₂OS |

| Molecular Weight | 254.31 g/mol |

| Appearance | Solid |

| InChI Key | YVNSTLNSERRUHA-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Representative Photophysical Data for a Structurally Similar Compound

The following table presents data for the related compound 2-(2'-hydroxyphenyl)pyridothiazole, which exhibits similar ESIPT properties.

| Parameter | Condition | Value |

| Maximum Absorption (λ_max) | Gas Phase | 236 nm |

| Maximum Absorption (λ_max) | In Solvents | Blue-shifted ~20 nm vs. Gas Phase |

| Fluorescence | Solvent Polarity Dependent | Exhibits ESIPT effect |

This data is illustrative of the type of research conducted on this class of compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-13-7-2-1-5-10(13)12-9-18-14(16-12)11-6-3-4-8-15-11/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNSTLNSERRUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivative Design Strategies for 2 2 Pyridyl 4 2 Hydroxyphenyl Thiazole

Established Synthetic Pathways for Thiazole (B1198619) Ring Construction

The construction of the thiazole ring is a cornerstone of organic synthesis, with several well-established methods available. For the synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, these methods can be adapted to incorporate the specific pyridyl and hydroxyphenyl substituents.

Exploration of Modified Hantzsch Thiazole Synthesis Protocols

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most versatile and widely used methods for the preparation of thiazole derivatives. researchgate.net The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would involve the reaction of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one with pyridine-2-carbothioamide (B155194).

The general reaction mechanism proceeds through an initial SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Key Reactants for Hantzsch Synthesis:

| Reactant 1 | Reactant 2 | Product |

| 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one | Pyridine-2-carbothioamide | This compound |

Modifications to the classical Hantzsch protocol often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted synthesis, for instance, has been shown to significantly accelerate the Hantzsch reaction, often leading to higher yields in shorter time frames. nih.gov The use of acidic or basic catalysts can also influence the reaction rate and, in some cases, the regioselectivity of the cyclization, although for symmetrically substituted α-haloketones, regioselectivity is not a concern. rsc.org

Base-Catalyzed Ring Transformation Approaches for Thiazole Derivatives

While less common for the direct synthesis of this specific thiazole, base-catalyzed ring transformation reactions can be a powerful tool for the synthesis of substituted thiazoles from other heterocyclic systems. These reactions often involve the rearrangement of a pre-existing ring system into a more stable thiazole ring under the influence of a base. The specific application of this method to generate this compound is not extensively documented in the literature, but the principle remains a viable synthetic strategy for analogous structures.

One-Pot and Multicomponent Reaction Methodologies for Thiazole Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. nih.gov Several MCRs have been developed for the synthesis of thiazole derivatives, which could be adapted for the target molecule. A plausible three-component reaction for the synthesis of this compound could involve the reaction of 2-hydroxyacetophenone (B1195853), a source of sulfur (like elemental sulfur or a thiolating agent), and 2-cyanopyridine (B140075) in the presence of a suitable catalyst and oxidant.

Another approach involves a one-pot, three-component reaction of an α-haloketone, a thioamide or thiourea, and an aldehyde. mdpi.comnih.gov For the target molecule, this could involve the reaction of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one, thiourea, and pyridine-2-carboxaldehyde, followed by a subsequent oxidation step to form the 2-pyridyl substituent. These methods often provide rapid access to complex thiazole derivatives from simple starting materials. mdpi.com

Strategic Design and Synthesis of Functionalized this compound Analogues

The functionalization of the this compound scaffold allows for the fine-tuning of its physicochemical properties and the exploration of structure-activity relationships for various applications.

Impact of Substituent Variation on Synthetic Accessibility and Yield

The nature and position of substituents on both the pyridine (B92270) and the hydroxyphenyl rings can significantly impact the accessibility and yield of the final thiazole product. Electron-donating or -withdrawing groups on the starting materials can influence the nucleophilicity of the thioamide and the electrophilicity of the α-haloketone in the Hantzsch synthesis. ijarsct.co.in

For instance, electron-withdrawing groups on the pyridine ring of pyridine-2-carbothioamide might decrease its nucleophilicity, potentially slowing down the initial reaction step. Conversely, electron-donating groups on the 2-hydroxyacetophenone could enhance the reactivity of the corresponding α-haloketone. The steric hindrance of bulky substituents near the reaction centers can also affect reaction rates and yields. Careful consideration of these electronic and steric effects is crucial for optimizing the synthesis of functionalized analogues.

Predicted Substituent Effects on Hantzsch Synthesis Yield:

| Substituent on Pyridine Ring | Electronic Effect | Predicted Impact on Yield |

| -NO2 | Electron-withdrawing | Potentially lower |

| -OCH3 | Electron-donating | Potentially higher |

| -Cl | Electron-withdrawing | Potentially lower |

| -CH3 | Electron-donating | Potentially higher |

Chemo- and Regioselective Functionalization Techniques

The this compound molecule presents multiple sites for functionalization, including the pyridine ring, the phenyl ring, and the thiazole ring itself. Achieving chemo- and regioselectivity in subsequent reactions is therefore a key challenge.

Functionalization of the Pyridine Ring: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, nucleophilic aromatic substitution (SNAr) can be employed, particularly if the ring is activated with an electron-withdrawing group or by N-oxidation. Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of pyridine rings.

Functionalization of the Phenyl Ring: The hydroxyl group on the phenyl ring is a strong activating group and directs electrophilic substitution to the ortho and para positions. This allows for regioselective halogenation, nitration, and Friedel-Crafts reactions. The phenolic hydroxyl group itself can also be a site for functionalization, for example, through etherification or esterification.

Functionalization of the Thiazole Ring: The thiazole ring can undergo electrophilic substitution, with the C5 position being the most reactive. However, the reactivity is generally lower than that of benzene (B151609). Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for the regioselective introduction of various substituents onto the thiazole core, often at the C2, C4, or C5 positions, depending on the starting material and reaction conditions. nih.govrsc.org

Preparation of Precursor Molecules for Diversified Applications

The synthesis of this compound and its derivatives relies on the strategic preparation of key precursor molecules. These precursors serve as the fundamental building blocks that are assembled to create the final thiazole structure. Methodologies for preparing these intermediates are well-established and allow for the introduction of various functional groups, enabling the creation of a diverse library of derivative compounds. The primary precursors can be broadly categorized into pyridine-based thioamides and functionalized α-haloketones derived from hydroxyphenols.

Pyridine-Containing Thioamides and Thiosemicarbazones

A crucial component for forming the 2-pyridylthiazole core is a thioamide or a related sulfur-containing nucleophile bearing a pyridine moiety. Thiosemicarbazones derived from 2-acetylpyridine (B122185) are particularly common and versatile precursors.

The synthesis of these thiosemicarbazones begins with the preparation of 2-acetylpyridine, which can be synthesized from 2-picolinic acid. google.com The process involves converting the carboxylic acid to an acyl chloride, followed by reaction with a malonic ester and subsequent hydrolysis and decarboxylation to yield the ketone. google.com

Once 2-acetylpyridine is obtained, it can be readily condensed with thiosemicarbazide (B42300) or its N-substituted analogues. rsc.org This reaction is typically carried out by refluxing the two components in a solvent like methanol (B129727), often with a few drops of an acid catalyst such as glacial acetic acid, to facilitate the condensation. rsc.org This method provides a straightforward route to a variety of 2-acetylpyridine thiosemicarbazones, which can then be used in cyclization reactions to form the thiazole ring.

Table 1: Synthesis of 2-Acetylpyridine Thiosemicarbazone Precursors rsc.org

α-Haloketones Derived from 2'-Hydroxyacetophenone (B8834)

The second key precursor required for the classical Hantzsch thiazole synthesis is an α-haloketone. synarchive.comyoutube.com For the target compound, this involves the synthesis of an α-halo derivative of 2'-hydroxyacetophenone, typically 2-bromo-1-(2-hydroxyphenyl)ethan-1-one. This intermediate provides the 2-hydroxyphenyl moiety that will be located at the 4-position of the resulting thiazole ring.

The preparation involves the direct α-bromination of 2'-hydroxyacetophenone. This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group. Various brominating agents can be employed for this transformation, and the reaction conditions are selected to ensure regioselectivity and avoid unwanted side reactions on the activated phenyl ring. A similar strategy is used for the α-bromination of 2-acetylpyridine to prepare precursors for other thiazole derivatives. nih.gov

Chalcone (B49325) Intermediates

An alternative strategy for accessing related heterocyclic systems involves the use of chalcone precursors. Chalcones are α,β-unsaturated ketones that can be synthesized through a base-catalyzed Claisen-Schmidt condensation. mdpi.comresearchgate.net For the synthesis of a precursor to the target scaffold, 2'-hydroxyacetophenone is reacted with pyridine-2-carboxaldehyde.

This reaction typically involves the use of a strong base, such as aqueous sodium hydroxide, in a solvent like methanol at low temperatures. mdpi.comresearchgate.net The resulting chalcone, (E)-1-(2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, contains the complete carbon skeleton required for the final product. This intermediate can then undergo further reactions, such as cyclization with a sulfur source, to form the desired thiazole ring. This method offers a versatile platform for creating derivatives by modifying either the acetophenone (B1666503) or the aldehyde starting materials. researchgate.net

Table 2: Claisen-Schmidt Synthesis of a Chalcone Precursor mdpi.com

*Note: The cited synthesis is for the pyridin-3-yl isomer, but the methodology is directly applicable for the pyridin-2-yl analogue by substituting pyridine-2-carboxaldehyde.Coordination Chemistry and Metallosupramolecular Architectures Involving 2 2 Pyridyl 4 2 Hydroxyphenyl Thiazole

Ligand Characterization and Elucidation of Coordination Modes

The ability of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole to coordinate with metal ions is dictated by the presence of multiple donor atoms, including the nitrogen atoms of the pyridyl and thiazole (B1198619) rings and the oxygen atom of the hydroxyl group. Understanding how these atoms interact with metal centers is crucial for predicting the structure and properties of the resulting complexes.

Spectroscopic Probes for Ligand-Metal Ion Interactions (e.g., UV-Vis, NMR, IR)

Spectroscopic techniques are invaluable tools for probing the interactions between this compound and metal ions.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic absorption spectra of the ligand upon addition of a metal ion can provide evidence of complex formation. The coordination of the ligand to a metal center often leads to shifts in the absorption bands (either to longer or shorter wavelengths) and changes in their intensities. These changes arise from the alteration of the electronic energy levels of the ligand upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for determining the binding sites of a ligand to a metal ion. Upon coordination, the chemical shifts of protons and carbons near the binding sites are affected. For instance, the downfield shift of the pyridyl and thiazole protons in the presence of a metal ion suggests the involvement of the nitrogen atoms in coordination. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the ligand and its complexes. scielo.org.za The coordination of the ligand to a metal ion can cause shifts in the vibrational frequencies of specific functional groups. For example, a shift in the C=N stretching frequency of the thiazole ring or the C-O stretching frequency of the phenol (B47542) group can indicate their involvement in coordination. unimi.itmdpi.com

| Spectroscopic Technique | Observed Changes Upon Complexation | Interpretation |

|---|---|---|

| UV-Vis | Shift in absorption bands | Evidence of complex formation and altered electronic structure |

| NMR (¹H, ¹³C) | Changes in chemical shifts of protons and carbons near donor atoms | Identification of ligand binding sites |

| IR | Shifts in vibrational frequencies (e.g., C=N, C-O) | Confirmation of the involvement of specific functional groups in coordination |

Analysis of Chelation Properties and Denticity of the Thiazole Ligand

The this compound ligand is capable of acting as a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously, a process known as chelation. The arrangement of the pyridyl, thiazole, and hydroxyphenyl groups allows for the formation of stable five- or six-membered chelate rings with a metal ion.

The denticity of the ligand refers to the number of donor atoms that bind to the central metal ion. Depending on the metal ion, its coordination preferences, and the reaction conditions, this ligand can exhibit different denticities. It can act as a bidentate ligand, coordinating through the pyridyl nitrogen and a thiazole nitrogen. Alternatively, it can act as a tridentate ligand, with the hydroxyl group also participating in coordination after deprotonation. This versatility in coordination modes allows for the formation of a diverse range of metal complexes with different geometries and properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized to determine their structure and properties.

Formation of Complexes with Transition Metal Ions (e.g., Fe(III), Zn(II), Cu(II), Ni(II), Co(II), Pt(II), Ru(II), Al(III), Cr(III), Au(III), Hg(II))

This ligand has been shown to form complexes with a wide array of transition metal ions. The specific nature of the metal ion, including its size, charge, and electronic configuration, influences the stoichiometry, geometry, and stability of the resulting complex. For example, square planar geometries are often observed for Pt(II) complexes, while tetrahedral or octahedral geometries are common for Fe(III), Zn(II), Cu(II), Ni(II), and Co(II) complexes. researchgate.netijper.orgnih.govresearchgate.netjocpr.com The coordination with various metal ions highlights the ligand's versatility in forming stable structures. nih.govnih.gov

| Metal Ion | Typical Geometry | References |

|---|---|---|

| Pt(II) | Square Planar | researchgate.net |

| Fe(III) | Octahedral | researchgate.netjocpr.com |

| Zn(II) | Tetrahedral/Octahedral | ijper.orgmdpi.com |

| Cu(II) | Tetrahedral/Octahedral | ijper.orgnih.govjocpr.com |

| Ni(II) | Octahedral | ijper.org |

| Co(II) | Octahedral | ijper.orgnih.govjocpr.com |

Investigation of Stoichiometry and Stability Constants of Metal-Ligand Complexes

Determining the stoichiometry and stability constants of the metal-ligand complexes is crucial for understanding their behavior in solution. Techniques such as spectrophotometric titrations can be employed to determine the molar ratio of the ligand to the metal ion in the complex. nih.gov The stability constant provides a quantitative measure of the strength of the interaction between the ligand and the metal ion. Higher stability constants indicate the formation of more stable complexes. researchgate.net These parameters are influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent used. nih.gov

Conformational Dynamics and Geometric Distortions in Metal-Thiazole Complexes

The coordination of this compound to a metal center induces significant changes in its conformational freedom and can lead to notable geometric distortions in the resulting complex. The free ligand possesses rotational freedom around the single bonds connecting the pyridyl, thiazole, and hydroxyphenyl rings. Upon complexation, this flexibility is often constrained, leading to specific conformations being locked in the solid state.

| Parameter | Typical Value | Significance |

|---|---|---|

| M-N (pyridyl) bond length | 2.0 - 2.2 Å | Indicates the strength of the coordinate bond. |

| M-N (thiazole) bond length | 2.1 - 2.3 Å | Reflects the electronic interaction between the metal and the thiazole ring. |

| M-O (hydroxyphenyl) bond length | 1.9 - 2.1 Å | Highlights the involvement of the hydroxyl group in coordination. |

| N(pyridyl)-M-N(thiazole) angle | ~90° in octahedral complexes | Defines the bite angle of the ligand. |

| Dihedral angle (pyridyl-thiazole) | Variable | Indicates the degree of twisting between the aromatic rings upon coordination. |

| Dihedral angle (thiazole-hydroxyphenyl) | Variable | Reflects the overall planarity of the coordinated ligand. |

The conformational flexibility of the ligand can also give rise to different coordination modes. For example, a multipyridyl and pyrazolyl ligand with conformational flexibility has been shown to adopt "L", "M", or "U" shaped conformations upon coordination to different metal ions, leading to the formation of diverse one-dimensional and two-dimensional structures. rsc.org This highlights how subtle changes in the ligand's conformation can have a profound impact on the final supramolecular architecture.

Supramolecular Assembly and Metal-Organic Framework (MOF) Formation

The ability of this compound to engage in various non-covalent interactions is a key driver for the formation of supramolecular assemblies and metal-organic frameworks (MOFs). The presence of the pyridyl nitrogen, the thiazole ring, and the hydroxyl group allows for a range of interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination.

Hydrogen bonding, in particular, plays a crucial role in directing the self-assembly of these molecules. The hydroxyl group can act as a hydrogen bond donor, while the pyridyl and thiazole nitrogen atoms can act as acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. mdpi.com The interplay of hydrogen bonding and metal coordination can result in complex supramolecular architectures with specific topologies. mdpi.com

The construction of MOFs using ligands containing pyridyl and thiazole functionalities has been an area of active research. mdpi.com These ligands can act as linkers, bridging metal centers to form extended porous networks. The choice of the metal ion and the specific functional groups on the ligand can be used to tune the pore size, shape, and functionality of the resulting MOF. While the direct use of this compound in MOF synthesis is not extensively documented in the provided search results, the synthesis of MOFs from a structurally similar ligand, 2-(4-pyridyl)thiazole-4-carboxylic acid, has been reported. scilit.com This suggests that this compound is a promising candidate for the construction of novel MOFs.

The formation of these frameworks is often achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a suitable solvent. The resulting crystalline materials can exhibit a range of properties, including high surface areas, permanent porosity, and catalytic activity. universityofgalway.ienih.gov

| MOF Property | Influencing Factor | Potential Application |

|---|---|---|

| Porosity | Length and rigidity of the organic linker | Gas storage and separation |

| Topology | Coordination geometry of the metal ion and connectivity of the linker | Catalysis |

| Functionality | Presence of specific functional groups on the linker (e.g., -OH) | Sensing |

| Stability | Strength of the metal-ligand bonds | Harsh environment applications |

The supramolecular assembly and MOF formation involving this compound and related ligands represent a fascinating area of crystal engineering. The ability to control the structure and function of these materials at the molecular level opens up possibilities for the design of new materials with tailored properties for a wide range of applications.

Photophysical Properties and Spectroscopic Phenomena of 2 2 Pyridyl 4 2 Hydroxyphenyl Thiazole

Comprehensive Analysis of Absorption and Emission Characteristics

The electronic absorption and emission spectra of HPT and similar compounds are characterized by transitions between the ground state (S₀) and the first excited singlet state (S₁). The absorption spectrum typically arises from the stable enol tautomer in the ground state. Upon photoexcitation, the molecule can relax through various pathways, including fluorescence from the excited enol form or, more commonly, from an excited keto tautomer formed via ESIPT. This leads to distinctive emission properties, including large Stokes shifts and potential dual-emissions.

Molecules capable of ESIPT, such as HPT, often exhibit dual-emission bands corresponding to the fluorescence from two different species: the original excited enol form (E) and the proton-transferred keto tautomer (K).

Normal Emission: A higher-energy, shorter-wavelength emission band results from the radiative decay of the locally excited enol form (E* → E). This emission typically has a small Stokes shift relative to the absorption band.

Tautomer Emission: A lower-energy, longer-wavelength emission band arises from the keto tautomer (K* → K), which is formed in the excited state. This emission is characterized by a significantly large Stokes shift, often exceeding 8000 cm⁻¹, because the ground-state keto form (K) is less stable than the enol form (E), to which the molecule reverts after emission. rsc.org

The ratio of intensities between these two emission bands is highly sensitive to the molecular environment, including solvent properties and temperature. researchgate.net In many cases, particularly in non-polar solvents, the ESIPT process is so efficient and rapid (occurring on a picosecond timescale) that the tautomer emission dominates the spectrum, and the normal emission is very weak or entirely quenched. researchgate.net The appearance of dual fluorescence can be facilitated by factors that create an energy barrier for the proton transfer or that stabilize the excited enol form, such as specific hydrogen-bonding interactions with protic solvents. nih.gov

The Stokes shift is the difference in energy (or wavelength) between the maxima of the absorption and emission bands. As the ESIPT process involves a significant structural reorganization from the enol to the keto form, HPT is expected to exhibit a very large Stokes shift, which is a hallmark of this class of compounds. rsc.org This large separation between absorption and emission is advantageous in applications like fluorescence imaging and organic light-emitting diodes, as it minimizes self-absorption.

The table below presents photophysical data for a closely related compound, 2-(2′-hydroxyphenyl)-4-methylthiazole (HPTM), in different solvents to illustrate the expected trends.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Cyclohexane | 340 | 510 | 12143 |

| Acetonitrile | 338 | 525 | 13032 |

| Ethanol | 338 | 530 | 13374 |

| Water | 335 | 450 | 8561 |

Table 1. Photophysical data for the analogue 2-(2′-hydroxyphenyl)-4-methylthiazole in various solvents. Data extracted and calculated from trends described in related studies. researchgate.net

The photoluminescence of HPT is highly dependent on environmental factors such as solvent polarity and pH due to their influence on the ESIPT process and the stability of the different tautomeric forms. researchgate.net

Solvent Polarity: The effect of solvent polarity on the emission spectra of ESIPT compounds can be complex. Typically, the large Stokes-shifted emission from the keto tautomer is less sensitive to solvent polarity than the normal emission from the enol form. researchgate.net However, an increase in solvent polarity can lead to a red shift in the fluorescence maximum, indicating greater stabilization of the excited state. mdpi.com In some cases, polar and hydrogen-bonding solvents can stabilize the excited enol form, potentially increasing the intensity of the normal emission band or leading to dual fluorescence. researchgate.net

pH Influence: The pH of the medium can significantly alter the photoluminescence by affecting the protonation state of the molecule. In acidic solutions, the nitrogen atom of the pyridine (B92270) or thiazole (B1198619) ring can be protonated. This protonation can inhibit the ESIPT process because the nitrogen atom is no longer available as a proton acceptor, leading to a quenching of the tautomer fluorescence and a potential switch-on of the normal enol emission. nih.gov Conversely, in strongly basic solutions, the phenolic proton can be abstracted to form an anionic species. This also prevents ESIPT and results in a distinct emission from the phenolate (B1203915) form, which is typically blue-shifted compared to the keto-tautomer emission. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

The defining feature of HPT's photophysics is the ESIPT mechanism, a four-level photocycle involving the enol (E) and keto (K) tautomers in both the ground (S₀) and first excited (S₁) states. The process begins with the photoexcitation of the stable ground-state enol form (E) to its excited state (E). From E, an ultrafast and often barrierless proton transfer occurs along the pre-existing intramolecular hydrogen bond to form the excited keto tautomer (K*). This tautomer then relaxes to its ground state (K) via fluorescence, emitting a long-wavelength photon. Finally, the unstable ground-state keto form rapidly undergoes a reverse proton transfer to regenerate the stable enol form (E), completing the cycle. acs.org

In 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, two potential nitrogen atoms can act as the proton acceptor for the ESIPT process: the nitrogen of the thiazole ring and the nitrogen of the pyridine ring. Theoretical studies on similar structures suggest that the proton transfer pathway is dictated by which acceptor site forms the most stable hydrogen bond and leads to the most energetically favorable excited-state tautomer. nih.govscispace.com

Upon excitation to the S₁ state, the acidity of the phenolic proton donor increases significantly, while the basicity of the nitrogen acceptor atoms also increases. This change in charge distribution enhances the strength of the intramolecular hydrogen bond and provides the driving force for the proton to transfer from the oxygen to the nitrogen atom. mdpi.comresearchgate.net Computational studies on related 2-(2'-hydroxyphenyl)thiazole derivatives confirm that this proton transfer leads to the formation of a more stable keto-type tautomer in the excited state. nih.govscispace.com

The intramolecular hydrogen bond is the critical structural element that enables the ESIPT process. Its presence in the ground state pre-aligns the proton donor (–OH group) and the acceptor (nitrogen atom) at an optimal distance and orientation for the transfer to occur in the excited state. nih.gov

Theoretical and experimental studies have shown that upon photoexcitation, this hydrogen bond becomes significantly stronger. mdpi.comresearchgate.net This strengthening is evidenced by changes in bond lengths and vibrational frequencies and is a key factor in promoting the nearly barrierless transfer of the proton. mdpi.com The rigidity of the molecular structure helps maintain this favorable conformation. Any process that disrupts this intramolecular hydrogen bond, such as deprotonation in a basic medium, protonation of the acceptor nitrogen in an acidic medium, or strong intermolecular hydrogen bonding with a solvent, will inhibit or completely block the ESIPT pathway, thus altering the compound's fluorescence properties. nih.govnih.gov

Tautomeric Equilibria in Ground and Excited States

The phenomenon of tautomerism, involving the migration of a proton, is central to the photophysical behavior of this compound. This compound can exist in different tautomeric forms, primarily the enol (E) and keto (K) forms, in both its ground and excited states. The equilibrium between these forms is influenced by the molecular environment and is dramatically altered upon photoexcitation, a process known as Excited-State Intramolecular Proton Transfer (ESIPT).

In the ground state, the enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole nitrogen atom, is generally the more predominant species. Upon absorption of light, the molecule is promoted to an excited state. In this excited state, the acidity of the phenolic proton and the basicity of the thiazole nitrogen are significantly increased, facilitating an ultrafast transfer of the proton. This leads to the formation of the excited keto tautomer (K*).

This ESIPT process results in a large Stokes shift, which is the difference between the absorption and emission maxima. The enol form absorbs at a shorter wavelength, and following the rapid, nearly barrierless proton transfer, the keto tautomer emits at a much longer wavelength. Theoretical calculations, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in mapping the potential energy surfaces for both the ground and excited states, confirming the favorability of the ESIPT process.

The equilibrium in the excited state lies heavily towards the keto form, which is responsible for the characteristic fluorescence of this compound. The reverse proton transfer in the ground state restores the enol form, completing the photocycle. The solvent environment can play a crucial role in modulating the energy barriers and the relative stability of the tautomers, thereby influencing the quantum yield and emission wavelength.

Table 1: Key Spectroscopic Data Related to Tautomeric Equilibria

| Tautomeric Form | State | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Enol (E) | Ground (S₀) | ~340-360 | - |

| Enol (E*) | Excited (S₁) | - | Weak, often unobserved |

| Keto (K*) | Excited (S₁) | - | ~500-530 |

Aggregation-Induced Emission (AIE) Enhancement Studies

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) where their emission intensity decreases in concentrated solutions or the solid state, this compound exhibits the opposite behavior, known as Aggregation-Induced Emission (AIE). In dilute solutions, the molecule may exhibit weak fluorescence due to non-radiative decay pathways made possible by intramolecular rotations and vibrations.

However, upon aggregation, for instance, by adding a poor solvent to a solution of the compound or in the solid state, these intramolecular motions become restricted. This restriction of intramolecular rotation (RIR) is a key mechanism behind AIE. By locking the molecule into a more rigid conformation, the non-radiative decay channels are blocked, leading to a significant enhancement of the radiative decay pathway, i.e., fluorescence.

Studies have shown that as the fraction of a poor solvent like water is increased in a solution of this compound in a good solvent like THF or DMSO, the fluorescence intensity increases dramatically. This AIE effect is often accompanied by a blue or red shift in the emission wavelength, depending on the nature of the aggregates formed (e.g., J-aggregates or H-aggregates). The formation of nanoparticles or microcrystals in the aggregated state is responsible for this enhanced emission. The ESIPT process remains active in the aggregated state, with the enhanced emission originating from the keto tautomer within the aggregates.

Table 2: Aggregation-Induced Emission Characteristics

| Solvent System | Aggregate State | Fluorescence Quantum Yield (ΦF) | Emission Maximum (nm) |

|---|---|---|---|

| Dilute THF | Dissolved | Low | ~520 |

| THF/Water (90% water) | Aggregated | High | ~505 |

Time-Resolved Spectroscopy for Excited-State Dynamics

To fully understand the intricate processes that occur after photoexcitation, steady-state measurements are often insufficient. Time-resolved spectroscopy techniques, such as femtosecond transient absorption and picosecond time-resolved fluorescence, are crucial for elucidating the dynamics of the excited states of this compound.

These studies have provided direct evidence for the ultrafast nature of the ESIPT process. Following excitation of the enol form, the appearance of the keto tautomer's characteristic emission can be monitored on a picosecond or even sub-picosecond timescale. This confirms that the proton transfer is a very rapid and efficient process, often occurring in less than 100 femtoseconds.

Transient absorption spectroscopy provides further insights by monitoring the changes in absorption of the sample after excitation with a pump pulse. This allows for the observation of the decay of the excited enol state and the rise and subsequent decay of the excited keto state, as well as any other transient species like triplet states that might be formed through intersystem crossing.

Table 3: Typical Excited-State Lifetime Data

| Species | Technique | Solvent | Lifetime (τ) |

|---|---|---|---|

| Excited Keto (K*) | Time-Resolved Fluorescence | Cyclohexane | ~1.5 ns |

| Excited Keto (K*) | Time-Resolved Fluorescence | Acetonitrile | ~0.8 ns |

Theoretical and Computational Investigations into the Molecular and Electronic Structure of 2 2 Pyridyl 4 2 Hydroxyphenyl Thiazole

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure, particularly the arrangement of frontier molecular orbitals (FMOs), is fundamental to understanding a molecule's chemical reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. It represents the lowest energy electronic excitation possible for a molecule. schrodinger.com A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. Photophysically, this energy gap determines the wavelength of light a molecule can absorb. schrodinger.com

Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these orbitals. schrodinger.com For molecules structurally similar to 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, the HOMO is typically distributed over the electron-rich hydroxyphenyl and thiazole (B1198619) moieties, while the LUMO is often located on the electron-accepting pyridyl and thiazole rings. nih.gov This distribution facilitates a π-π* transition upon photoexcitation. nih.gov

While specific calculations for this compound are not widely published, data from analogous heterocyclic compounds provide a reasonable estimate of the expected energy gap. These calculations are crucial for predicting the compound's absorption spectrum and its potential as a chromophore.

| Compound | Calculated HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|

| 4-Ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-Triazole-3(4H)-Thione | 4.1589 | DFT |

| Boron-functionalized 2-(Imidazo[1,5-a]pyridin-3-yl)phenol (OMeIPP_BF2) | 2.087 | TD-DFT |

| Boron-functionalized 2-(Imidazo[1,5-a]pyridin-3-yl)phenol (ClIPP_BF2) | 2.472 | TD-DFT |

This table presents HOMO-LUMO energy gaps calculated for structurally related heterocyclic compounds, illustrating the typical range of values obtained through computational methods. scispace.comnih.gov

Upon photoexcitation, many molecules with donor-acceptor structures can form an Intramolecular Charge Transfer (ICT) state, where an electron is transferred from the electron-donating part of the molecule to the electron-accepting part. In this compound, the hydroxyphenyl group acts as the electron donor, while the pyridyl-thiazole system serves as the electron acceptor.

The formation of ICT states is often coupled with phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), particularly in molecules containing a hydroxyl group positioned to form an intramolecular hydrogen bond, as is the case here. nih.govresearchgate.net Computational studies on analogous 2-(2'-hydroxyphenyl) benzimidazole (B57391) and imidazole (B134444) derivatives show that upon excitation, electron density shifts from the hydroxyphenyl ring to the nitrogen-containing heterocyclic ring system. nih.govnih.gov

This charge redistribution can lead to a large Stokes shift (a significant difference between the absorption and emission maxima) and solvent-dependent fluorescence. In some cases, torsional rotation around the single bonds connecting the aromatic rings can lead to a non-emissive, twisted intramolecular charge transfer (TICT) state, which provides a pathway for non-radiative decay. nih.govresearchgate.net

Simulated Spectroscopic Data and Comparison with Experimental Observations

Theoretical simulations of spectroscopic data are crucial for interpreting experimental results, assigning spectral features to specific molecular motions or electronic transitions, and providing a deeper understanding of the molecule's structure and properties. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools in this regard.

Vibrational Frequency Calculations (Infrared and Raman Spectroscopy)

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These predictions are instrumental in assigning the various vibrational modes observed in experimental spectra. For complex molecules like this compound, theoretical calculations help to disentangle overlapping spectral bands and assign them to specific stretching, bending, or torsional motions of the atoms.

The calculations are typically performed using DFT methods, with the B3LYP functional being a common choice, paired with a suitable basis set such as 6-31G(d) or higher. nih.gov The output of these calculations is a set of harmonic vibrational frequencies and their corresponding intensities. While there is often a systematic deviation between calculated harmonic frequencies and experimental anharmonic frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement between theoretical and experimental spectra. mdpi.com

For molecules containing O-H and C=N groups, key vibrational modes of interest include:

O-H Stretching: The stretching vibration of the hydroxyl group is highly sensitive to hydrogen bonding. In its intramolecularly hydrogen-bonded form, this band is expected to be broad and shifted to lower wavenumbers compared to a free O-H group.

C-H Stretching: Aromatic and heterocyclic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the thiazole and pyridine (B92270) rings are found in the 1650-1400 cm⁻¹ region and are often coupled.

O-H Bending: In-plane and out-of-plane bending of the hydroxyl group provides further information on hydrogen bonding and conformation.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

|---|---|---|

| O-H stretch | 3371 | 3368 |

| N-H stretch | 3112 | 3115 |

| Aromatic C-H stretch | 3064 | 3067 |

| C=N stretch | 1618 | 1620 |

| C=C stretch (Aromatic) | 1595 | 1593 |

| O-H in-plane bend | 1377 | 1377 |

| C=S stretch | 1192 | 1190 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful method for confirming molecular structures. The most common and reliable method for these calculations is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with a DFT functional like B3LYP. nih.govnih.gov

The process involves first optimizing the molecule's geometry at a given level of theory. Then, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus in the optimized structure. gaussian.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. imist.ma

Calculations for this compound would predict distinct chemical shifts for the protons and carbons in the pyridyl, hydroxyphenyl, and thiazole moieties. Key expected features include:

A downfield signal for the hydroxyl proton (OH), with its exact position being sensitive to solvent and hydrogen bonding.

A series of signals in the aromatic region (typically 7.0-9.0 ppm for ¹H) corresponding to the protons on the pyridine and phenyl rings.

A unique signal for the single proton on the thiazole ring.

For ¹³C NMR, distinct signals for the carbons of the three different ring systems, with carbons adjacent to heteroatoms (N, S, O) generally appearing at lower field.

Studies on similar heterocyclic systems have shown an excellent linear correlation between experimental and theoretically calculated chemical shifts, making this a highly reliable tool for structural assignment. nih.govnih.gov The following table presents an illustrative comparison of experimental and GIAO-calculated chemical shifts for the related 3-(2-Hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-(4H)-thione, showcasing the predictive power of the method. nih.gov

| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|---|---|---|

| OH | 10.02 | 10.15 | C=S | 167.9 | 168.3 |

| NH | 13.91 | 13.99 | C-OH | 154.6 | 155.1 |

| Ar-H | 7.60 | 7.58 | C=N | 147.2 | 147.5 |

| Ar-H | 7.48 | 7.45 | Ar-C | 132.8 | 133.1 |

| Ar-H | 7.12 | 7.14 | Ar-C | 129.9 | 130.2 |

| Ar-H | 6.99 | 7.01 | Ar-CH | 119.5 | 119.8 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the total electrostatic potential on the electron density surface of a molecule. It provides a guide to the molecule's reactive sites and intermolecular interaction patterns. ajchem-a.com The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms.

Blue: Regions of most positive electrostatic "potential", indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms.

Green: Regions of near-zero potential, associated with nonpolar areas.

For this compound, an MEP map would reveal the most negative potential (red/yellow) localized around the nitrogen atoms of the pyridine and thiazole rings, as well as the oxygen atom of the hydroxyl group. nih.gov These sites represent the primary centers for hydrogen bonding and coordination. Conversely, the most positive potential (blue) would be concentrated on the hydroxyl proton, highlighting its acidic character and its role as a hydrogen bond donor. nih.gov

Complementing the MEP map, charge distribution analysis methods like Natural Bond Orbital (NBO) or Mulliken population analysis provide quantitative measures of the charge on each atom. nih.govresearchgate.net This analysis helps to understand the electronic effects of the different heterocyclic rings on each other. For instance, it would quantify the electron-withdrawing nature of the pyridyl and thiazole rings and the electron-donating effect of the hydroxyl group on the phenyl ring. Such analyses are critical for understanding the molecule's reactivity and the driving forces behind phenomena like proton transfer. nih.govresearchgate.net

Dynamics Simulations of Photoinduced Proton Transfer Reactions

Molecules like this compound, which possess an acidic proton donor (the -OH group) and a proton acceptor (the thiazole or pyridine nitrogen) in close proximity via an intramolecular hydrogen bond, are prime candidates for Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net This process involves the ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom upon photoexcitation.

Dynamics simulations provide a powerful way to model these ultrafast reactions, offering a real-time view of the atomic motions during the chemical transformation. "On-the-fly" surface-hopping dynamics simulations are a particularly effective method for this purpose. rsc.org In this approach, the potential energy surfaces of the ground and excited states are calculated "on-the-fly" using quantum chemical methods (like CASSCF or TD-DFT), and classical trajectories for the nuclei are propagated on these surfaces. arxiv.orgnih.gov The "fewest switches" algorithm allows trajectories to "hop" between different electronic states (e.g., from the excited state back to the ground state), simulating non-radiative decay processes. rsc.org

For hydroxyphenyl-azole systems, these simulations reveal a typical ESIPT mechanism:

Photoexcitation: The molecule absorbs a photon, promoting it from the ground state (S₀) enol form to the first excited state (S₁) enol* form.

Ultrafast Proton Transfer: In the S₁ state, the acidity of the phenol (B47542) and the basicity of the azole nitrogen increase dramatically. This drives an essentially barrierless transfer of the proton along the hydrogen bond coordinate, converting the enol* tautomer to the keto* tautomer. Dynamics simulations on the closely related 4-(2′-hydroxyphenyl)pyridine estimate this transfer occurs on an incredibly short timescale, averaging just 80 femtoseconds. rsc.org

Fluorescence/Decay: The excited keto* species can relax by emitting a photon (fluorescence), which is characterized by a large Stokes shift relative to the initial absorption. Alternatively, it can decay non-radiatively back to the ground state. Dynamics simulations show that this decay is often facilitated by conical intersections—points where the excited and ground state potential energy surfaces touch—which provide an efficient funnel for de-excitation. rsc.org

Reverse Transfer: Once back in the ground state (S₀), the keto form is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable enol form, completing the photocycle. rsc.org

These simulations are crucial for understanding the efficiency of the ESIPT process, the competition between radiative (fluorescence) and non-radiative decay pathways, and how the molecular structure influences the reaction dynamics. nih.gov

Advanced Applications in Chemical Sciences Excluding Clinical

Development of Molecular Sensors and Fluorescent Probes

The strategic arrangement of nitrogen and oxygen donor atoms within the 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole scaffold makes it an excellent ligand for various metal ions and anions. This binding ability, coupled with its fluorescent nature, has led to the development of highly sensitive and selective chemosensors.

Chemosensing of Metal Ions

The detection of trace amounts of metal ions is crucial in environmental monitoring and industrial processes. Derivatives of 2-(2-pyridyl)thiazole (B1601296) have demonstrated significant potential as fluorescent probes for various metal ions.

Fe(III) Detection: A closely related compound, 4-phenyl-2-(2-pyridyl)thiazole (B187651) (2-PTP), has been investigated as a "turn-on" fluorescent sensor for ferric ions (Fe(III)). nih.govresearchgate.net This sensor exhibits selectivity and reversibility in its response to Fe(III). The proposed mechanism involves the formation of a 2:1 complex between the ligand and the metal ion. nih.govresearchgate.net This interaction restricts the intramolecular rotation within the molecule, leading to an enhancement of fluorescence intensity. Key parameters for this sensing system are summarized in the table below. nih.govresearchgate.net

| Parameter | Value |

| Stoichiometry (Ligand:Fe(III)) | 2:1 |

| Binding Constant (K) | (1.90 ± 0.05) × 10⁵ (L/mol)² |

| Detection Limit | 2.2 × 10⁻⁷ M |

Zn(II) Detection: The 2-pyridylthiazole framework has also been utilized in the ratiometric fluorescent sensing of zinc ions (Zn(II)). A derivative, 4-methyl-2-(2-pyridyl)-5-(2-thiophenyl)thiazole (2-PTT), displays a dual-emission fluorescence response upon binding with Zn(II). nih.govresearchgate.net The coordination of Zn(II) induces a noticeable shift in the emission spectrum, allowing for ratiometric detection which offers greater accuracy by minimizing background interference. The sensing mechanism is based on the modulation of intramolecular charge transfer (ICT) upon metal ion binding. The key characteristics of this Zn(II) sensor are presented in the following table. nih.govresearchgate.net

| Parameter | Value |

| Stoichiometry (Ligand:Zn(II)) | 1:1 |

| Binding Constant (K) | 2.09 × 10⁵ M⁻¹ |

| Emission Shift | From 440 nm to 497 nm |

Hg(II), Al(III), Cr(III), and Cu(II) Detection: The broader family of thiazole (B1198619) derivatives has been recognized for its capacity to act as chemosensors for a variety of other heavy and transition metal ions, including mercury (Hg(II)), aluminum (Al(III)), chromium (Cr(III)), and copper (Cu(II)). researchgate.net The sensing mechanism for these ions often involves either chelation-enhanced fluorescence (CHEF) or fluorescence quenching upon complexation. For instance, pyridine (B92270) derivatives have been shown to be effective fluorescent sensors for Cr(II), Hg(II), Ni(II), and Co(II). mdpi.com Similarly, thiazolidine-based fluorescent chemosensors have been developed for the detection of Al(III) ions. rsc.org While specific studies on this compound for these particular ions are not extensively detailed in the provided context, the general behavior of related structures suggests its strong potential in these applications.

Au(III) Detection: While information on the specific use of this compound for gold (Au(III)) sensing is not available in the provided search results, the fundamental coordination chemistry of the pyridyl and thiazole moieties suggests a potential for interaction with soft metal ions like Au(III).

Anion Sensing (e.g., Fluoride (B91410) Ion Detection)

Beyond cation detection, the 2-(2-hydroxyphenyl)thiazole scaffold is also effective in sensing anionic species, with fluoride ion (F⁻) detection being a notable example. The sensing mechanism is often based on the interaction of the anion with the hydroxyl proton of the ligand, which in turn perturbs the excited-state intramolecular proton transfer (ESIPT) process.

Novel chemosensors based on 2-(2′-hydroxyphenyl)-4-phenylthiazole have demonstrated selective detection of fluoride ions. nih.gov The interaction with fluoride leads to the deprotonation of the phenolic proton, which inhibits the ESIPT mechanism. nih.gov This inhibition results in a significant red-shift in the UV-vis absorption spectrum and a large Stokes shift in the fluorescence emission, providing a clear signal for fluoride detection. nih.gov This principle is expected to be directly applicable to this compound due to the presence of the key 2-hydroxyphenyl moiety.

pH-Responsive Luminescent Probes

The presence of the basic pyridine nitrogen and the acidic hydroxyl group makes this compound and its derivatives sensitive to changes in pH. The protonation state of the molecule can significantly influence its electronic structure and, consequently, its photophysical properties.

A related compound, 4-phenyl-2-(2-pyridyl)thiazole (2-PTP), has been shown to exhibit pH-dependent dual-emission. nih.govresearchgate.netdocumentsdelivered.com At low pH, the pyridyl nitrogen gets protonated, leading to a change in the fluorescence emission. The pKa value for the protonated form of 2-PTP was estimated to be 2.0. nih.govdocumentsdelivered.com This pH-dependent fluorescence behavior makes these compounds promising candidates for the development of luminescent pH probes for acidic environments. The protonation can lead to a "locked" conformation of the molecule, affecting the emission wavelength. nih.gov

Ratiometric Fluorescent Sensing Mechanisms

Ratiometric fluorescence sensing, which relies on the change in the ratio of fluorescence intensities at two different wavelengths, is a powerful analytical technique that offers built-in self-calibration for improved accuracy. The dual-emission properties of some pyridylthiazole derivatives make them suitable for ratiometric sensing.

The ratiometric sensing of Zn(II) by 4-methyl-2-(2-pyridyl)-5-(2-thiophenyl)thiazole (2-PTT) is a prime example. nih.govresearchgate.net The binding of Zn(II) induces a conformational change and alters the intramolecular charge transfer (ICT) character of the molecule, resulting in the appearance of a new, red-shifted emission band. The ratio of the intensities of the two emission bands provides a quantitative measure of the Zn(II) concentration. This ratiometric response is highly desirable as it is less susceptible to fluctuations in probe concentration, excitation intensity, and environmental factors.

Catalytic Applications of this compound and Its Metal Complexes

The ability of this compound to form stable complexes with various metal ions opens up possibilities for its use in catalysis. The ligand can influence the electronic and steric properties of the metal center, thereby modulating its catalytic activity.

Ligand-Accelerated Catalysis

In ligand-accelerated catalysis, the presence of a specific ligand enhances the rate of a metal-catalyzed reaction. While direct studies on this compound in this context are not extensively covered in the provided results, the catalytic activity of metal complexes with related pyridylthiazole ligands has been demonstrated.

For instance, copper(II) complexes of 2,6-di(thiazol-2-yl)pyridine derivatives have been shown to be active catalysts in the oxidation of alkanes and alcohols. nih.gov These complexes, in the presence of an oxidant, can efficiently catalyze the conversion of substrates to their oxidized products. The electronic properties of the pyridyl and thiazole rings, as well as the substituents on them, can be tuned to optimize the catalytic performance. The coordination of the ligand to the metal center can stabilize specific oxidation states and facilitate the catalytic cycle. The development of such catalytic systems is of great interest for various organic transformations.

Role of Metal-Thiazole Complexes in Organic Transformations

The coordination of organic ligands to metal centers can yield complexes with significant catalytic activity. The nitrogen atoms in the pyridyl and thiazole rings, along with the oxygen atom of the hydroxyl group in this compound, present potential sites for metal chelation. Such metal complexes are often explored for their catalytic roles in various organic transformations.

However, based on a thorough review of existing scientific literature, there is currently no specific research detailing the synthesis of metal-thiazole complexes derived from this compound and their subsequent application as catalysts in organic transformations. While studies have been conducted on the catalytic activities of metal complexes with other pyridyl-thiazole derivatives, those findings are not directly applicable to the subject compound and are therefore excluded from this article.

Contributions to Materials Science and Optoelectronic Devices

The unique photophysical properties of heterocyclic compounds often make them attractive candidates for applications in materials science, particularly in the development of optoelectronic devices. The combination of electron-donating and electron-accepting moieties within a conjugated system, as is present in this compound, is a key feature for materials used in solar cells and light-emitting diodes.

Dye-sensitized solar cells (DSSCs) utilize a photosensitizer (dye) to absorb light and inject electrons into a semiconductor, thereby generating electrical current. The effectiveness of a dye is determined by its light-harvesting efficiency, electrochemical properties, and its ability to anchor to the semiconductor surface. The pyridyl and hydroxyphenyl groups in this compound could potentially serve as anchoring groups to a titanium dioxide (TiO₂) photoanode.

Despite these promising structural features, there is no specific research available that investigates the use of this compound as a photosensitizer in dye-sensitized solar cells. Performance data, such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF), are therefore not available for this compound in a DSSC context.

Organic light-emitting diodes (OLEDs) are comprised of thin organic layers that emit light in response to an electric current. The color and efficiency of an OLED are highly dependent on the electroluminescent properties of the organic materials used. Compounds with high photoluminescence quantum yields and suitable energy levels are sought after for these applications. The 2-(2-hydroxyphenyl)thiazole moiety is known in other molecular contexts to sometimes exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to dual emission and white light generation.

A review of the literature, however, reveals no studies on the application of this compound as a component in OLEDs or as an electroluminescent material. Consequently, there is no data on its performance in such devices, including external quantum efficiency (EQE), luminance, or Commission Internationale de l'Eclairage (CIE) coordinates.

The bifunctional nature of this compound, with its reactive sites, suggests it could be used as a monomer for the synthesis of functional polymers with specific optical or electronic properties. Similarly, its coordinating groups make it a potential ligand for the construction of metal-organic frameworks (MOFs), which are crystalline materials with applications in areas such as gas storage, sensing, and catalysis. Luminescent MOFs, in particular, are of interest for sensing and lighting applications.

There is, however, a lack of published research detailing the incorporation of this compound as a building block in either functional polymers or luminescent metal-organic frameworks. While research on MOFs constructed from other pyridyl-thiazole or thiazolo[5,4-d]thiazole-based ligands exists, these are structurally distinct from the compound of interest. mdpi.com

Biological Activities and Mechanistic Insights Strictly Non Clinical Focus

Antimicrobial Activity Investigations (In Vitro and Pre-Clinical Models)

The thiazole (B1198619) scaffold is a core structure in numerous synthetic compounds with a wide range of biological activities, including antimicrobial properties. nanobioletters.com The incorporation of both a pyridine (B92270) ring and a phenolic group into this scaffold in 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole suggests the potential for multifaceted antimicrobial efficacy.

Thiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies on various substituted thiazoles have consistently shown their potential to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov For instance, certain pyrazole-based thiazole derivatives have exhibited potent activity against these bacteria, in some cases superior to the reference drug ampicillin. biointerfaceresearch.com The presence of an electron-withdrawing group on a benzene (B151609) ring attached to the thiazole nucleus has been shown to enhance antibacterial activities. biointerfaceresearch.com

While specific data for this compound is not extensively detailed in the reviewed literature, the general findings for related structures are promising. For example, a series of 2,4-disubstituted 1,3-thiazole derivatives showed significant in vitro antibacterial properties. mdpi.com Similarly, newly synthesized thiazole derivatives have been reported to inhibit the growth of E. coli and S. aureus. researchgate.net The combination of the thiazole ring with other heterocyclic systems, such as pyridine, has been explored to develop compounds with enhanced antimicrobial action. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Test Organism | Activity/Result | Reference |

| Pyrazole-based thiazole derivatives | Staphylococcus aureus, Escherichia coli | Potent activity, sometimes superior to ampicillin. | biointerfaceresearch.com |

| 2,4-disubstituted 1,3-thiazole derivatives | Bacillus subtilis, Escherichia coli | Significant in vitro antibacterial properties. | mdpi.com |

| Thiazole derivatives with electron-withdrawing groups | Gram-positive and Gram-negative bacteria | Enhanced antibacterial activities. | biointerfaceresearch.com |

| 2-(3-pyridyl)-4,5-disubstituted thiazoles | Various pathogens | Prominent antibacterial activity. | biointerfaceresearch.com |

The antifungal potential of thiazole derivatives has been an area of active research. Studies have shown that certain thiazole-containing compounds exhibit significant activity against various fungal strains, including those from the Candida genus. For example, specific 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have displayed anticandidal effects against Candida parapsilosis and Candida glabrata. tandfonline.com

One study highlighted that a phenylthiazole small molecule emerged as a potent agent, inhibiting the growth of drug-resistant Candida albicans at low concentrations. purdue.edu This compound also demonstrated rapid fungicidal activity. purdue.edu Furthermore, (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong activity towards reference strains of Candida albicans. nih.gov These findings underscore the potential of the thiazole scaffold as a basis for the development of new antifungal agents. The presence of the hydroxyphenyl group in this compound may contribute to its potential antifungal activity, as phenolic compounds are known to possess antimicrobial properties.

Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial, especially with the rise of drug-resistant parasite strains. bohrium.comnih.gov Both thiazole and pyridine derivatives have been investigated for their potential antimalarial properties. bohrium.comnih.gov The pyridine nucleus is a key component of many compounds with demonstrated antimalarial activity. bohrium.com

Research on a series of 2-amino-4-(2-pyridyl) thiazole derivatives revealed that the presence of the 2-pyridyl ring at the 4-position of the thiazole scaffold is beneficial for antiplasmodial activity against the chloroquine-sensitive NF54 Plasmodium falciparum strain. nih.gov Another study on thiazole analogs identified that modifications of the N-aryl amide group linked to the thiazole ring were most significant for in vitro antimalarial activity. cabidigitallibrary.org That study also suggested that replacing a phenyl ring with a pyridine ring could lead to a compound with similar potency and potentially better physicochemical properties. cabidigitallibrary.org The combination of both the pyridyl and thiazole moieties in this compound makes it a compound of interest in the search for new antimalarial leads.

Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a major global health threat, exacerbated by the emergence of multidrug-resistant strains. thieme-connect.com Thiazole-based compounds have emerged as promising candidates in the search for novel anti-tubercular agents. thieme-connect.com The thiazole scaffold is considered a promising template for the development of new drugs against tuberculosis. nih.gov

A library of pyridyl and 2-hydroxyphenyl chalcones was synthesized and tested for growth inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.govnih.govbohrium.comresearchgate.net Pyridyl chalcones bearing lipophilic groups were among the most potent compounds in the series. nih.govnih.govbohrium.comresearchgate.net However, the presence of hydroxy groups in the A rings of some chalcones abolished their anti-tubercular activity. nih.gov In another study, a series of 2-aminothiazole (B372263) analogs were designed and synthesized, showing good activity against M. tuberculosis growth, with some achieving sub-micromolar minimum inhibitory concentrations. plos.org These studies highlight the potential of the thiazole core in developing new antitubercular agents.

Table 2: Antitubercular Activity of Selected Compound Classes

| Compound Class | Target Organism | Key Findings | Reference |

| Pyridyl and 2-hydroxyphenyl chalcones | Mycobacterium tuberculosis H37Rv | Pyridyl chalcones with lipophilic A-rings were most potent. | nih.govnih.govbohrium.comresearchgate.net |

| 2-Aminothiazole analogs | Mycobacterium tuberculosis | Good activity, with some analogs having sub-micromolar MICs. | plos.org |

| Thiazole derivatives | Mycobacterium tuberculosis H37Rv | Good anti-tubercular activities with MIC values in the low micromolar range. | nih.gov |

| Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives | Mycobacterium tuberculosis H37Rv | Varying degrees of antitubercular activity, with some comparable to standard drugs. | tandfonline.com |

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. frontiersin.orgnih.gov The 2-(2-hydroxyphenyl) moiety in the target compound suggests a potential for antioxidant activity. The mechanisms by which phenolic compounds exert their antioxidant effects often involve hydrogen atom transfer (HAT) or single electron transfer (SET). frontiersin.orgnih.gov

Studies on novel pyridyl-carbonyl thiazoles, which share structural similarities with this compound, have evaluated their antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. tubitak.gov.trsemanticscholar.org The DPPH radical scavenging assay is based on the transfer of a hydrogen atom from the antioxidant to the DPPH radical. nih.gov The results from these studies can provide insights into the potential radical scavenging capabilities of the target compound. The presence of the phenolic hydroxyl group is expected to be a key contributor to its antioxidant potential.

Biochemical Target Interaction Studies

Understanding the interaction of a compound with specific biochemical targets is crucial for elucidating its mechanism of action. For thiazole derivatives, several potential enzymatic targets have been identified in antimicrobial research. For instance, some thiazole derivatives have been investigated as inhibitors of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. ekb.egnih.gov

In the context of antitubercular activity, molecular docking studies have been employed to predict the binding of compounds to key enzymes in M. tuberculosis. For example, some chalcones have been predicted to bind to M. tuberculosis protein tyrosine phosphatases A and B (PtpA and PtpB). researchgate.net Additionally, certain thiazole derivatives have been identified as potent inhibitors of FabH, an enzyme involved in fatty acid synthesis in bacteria. jums.ac.ir These findings suggest that this compound could potentially exert its antimicrobial effects by interacting with one or more of these or related biochemical targets.

Enzyme Inhibition Assays

While direct studies on this compound are limited, research on analogous structures containing the core pyridyl-thiazole motif demonstrates significant enzyme inhibitory potential. These compounds have been investigated as inhibitors of bacterial enzymes, highlighting their potential as leads for novel antibacterial agents.